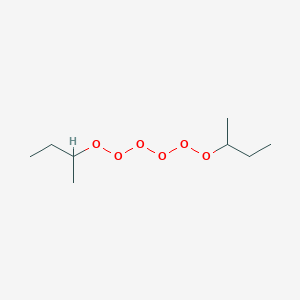

Dioxybis(1-methylpropylidene) hydroperoxide

Description

Properties

IUPAC Name |

2-butan-2-ylperoxyperoxyperoxybutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O6/c1-5-7(3)9-11-13-14-12-10-8(4)6-2/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSYFCBQBOGSOSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OOOOOOC(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20925347 | |

| Record name | Di(butan-2-yl)hexaoxidane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20925347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126-76-1 | |

| Record name | 2,2-Dihydroperoxy-2,2-dibutylperoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di(butan-2-yl)hexaoxidane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20925347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dioxybis(1-methylpropylidene) hydroperoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.367 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Dioxybis(1-methylpropylidene) Hydroperoxide (Butanone Peroxide)

Disclaimer: This document is intended for informational and educational purposes for qualified researchers, scientists, and professionals in controlled laboratory environments. Dioxybis(1-methylpropylidene) hydroperoxide, commonly known as methyl ethyl ketone peroxide (MEKP), is a highly hazardous, explosive, and toxic substance. Its synthesis should only be attempted by trained professionals with a thorough understanding of the risks and access to appropriate safety equipment, engineering controls, and disposal procedures. Adherence to all institutional and governmental safety regulations is mandatory.

Introduction and Strategic Overview

This compound, or methyl ethyl ketone peroxide (MEKP), is a potent organic peroxide widely utilized as a radical initiator.[1][2] Its primary industrial application is as a catalyst for the room-temperature curing of unsaturated polyester and vinyl ester resins, which are fundamental components in the production of fiberglass composites, plastics, and coatings.[1][2][3][4] The synthesis of MEKP involves the acid-catalyzed reaction of 2-butanone (methyl ethyl ketone) with hydrogen peroxide.[4][5]

This reaction does not yield a single compound but rather a complex equilibrium mixture of several linear and cyclic peroxide structures. The linear dimer, 2,2′-Peroxydi(butane-2-peroxol), is typically the most prevalent and is the form most often quoted for commercial products.[5] Due to its high reactivity and potential for explosive decomposition when exposed to heat, shock, friction, or contaminants, MEKP is almost exclusively produced, stored, and sold as a diluted solution, often in a phlegmatizer like dimethyl phthalate, to reduce its sensitivity.[3][5]

This guide provides a detailed examination of the synthesis mechanism, a step-by-step laboratory protocol, methods for product characterization, and a critical overview of the associated safety and handling protocols.

Reaction Mechanism and Chemical Causality

The formation of MEKP is a classic example of the acid-catalyzed nucleophilic addition of hydrogen peroxide to a ketone. The acid catalyst (typically a strong mineral acid like sulfuric or nitric acid) plays a crucial role by protonating the carbonyl oxygen of the 2-butanone.[1][4] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by the nucleophilic hydrogen peroxide molecule.

The reaction proceeds through several stages, leading to the formation of various peroxide species:

-

Formation of 2-Hydroxy-2-hydroperoxybutane: The initial addition of hydrogen peroxide to the protonated butanone forms a hemi-peroxyacetal intermediate.

-

Dimerization and Oligomerization: These initial adducts can then react with additional butanone or hydrogen peroxide molecules, leading to the formation of linear dimers, cyclic dimers, and other oligomeric structures. The specific composition of the final product mixture is highly dependent on reaction conditions such as temperature, reactant concentrations, and reaction time.

Controlling the reaction temperature is the most critical parameter. The reaction is highly exothermic, and excessive heat can lead to the rapid, and potentially explosive, decomposition of the peroxide products.[6] Therefore, maintaining a low and stable temperature throughout the synthesis is paramount for both safety and product integrity.

Experimental Synthesis Protocol

This protocol describes a laboratory-scale synthesis adapted from established methodologies. Extreme caution and adherence to all safety measures outlined in Section 5 are non-negotiable.

Reagents and Equipment

| Reagent / Equipment | Specification | Purpose |

| 2-Butanone (MEK) | Reagent Grade, ≥99% | Ketone Precursor |

| Hydrogen Peroxide | 50% (w/w) solution | Oxidizing Agent |

| Sulfuric Acid | Concentrated (98%) | Acid Catalyst |

| n-Pentane | Reagent Grade | Extraction Solvent |

| Ammonium Sulfate | Saturated Aqueous Solution | Washing Agent |

| Magnesium Sulfate | Anhydrous | Drying Agent |

| Equipment | ||

| 250 mL Beaker | Borosilicate Glass | Reaction Vessel |

| Magnetic Stirrer & Stir Bar | Homogeneous Mixing | |

| Dropping Funnel | Controlled Reagent Addition | |

| Ice-Salt Bath | Temperature Control | |

| Separatory Funnel | Liquid-Liquid Extraction | |

| Thermometer | Low-Temperature | Monitoring Reaction Temp. |

Step-by-Step Synthesis Workflow

-

Catalyst Preparation: In the 250 mL beaker, carefully add 13.6 g of 50% hydrogen peroxide. Place the beaker in the ice-salt bath on the magnetic stirrer and begin gentle stirring. Allow the solution to cool to between 0°C and -5°C.

-

Acid Addition: Once the temperature has stabilized, slowly and carefully add 4.8 g of concentrated sulfuric acid to the cooled hydrogen peroxide solution. Causality: This step is highly exothermic; slow addition is critical to prevent a dangerous temperature spike. The resulting solution is a potent oxidizing medium.

-

Butanone Addition: Ensure the acid-peroxide mixture is cooled back down to -5°C. Fill the dropping funnel with 14.4 g of 2-butanone. Begin adding the butanone dropwise to the reaction mixture over approximately one hour. Causality: The reaction rate is controlled by the addition rate of the butanone. A slow, controlled addition is essential to manage the exothermic reaction and prevent the formation of unwanted byproducts or a runaway reaction. The temperature must be rigorously maintained at or below -5°C throughout the addition.

-

Reaction Period: After the butanone addition is complete, continue stirring the mixture in the cooling bath for an additional 4 hours, ensuring the temperature remains stable.

-

Product Extraction: Transfer the cold reaction mixture to a separatory funnel. Extract the organic peroxides from the aqueous acid layer using 100 mL of cold n-pentane.

-

Washing and Neutralization: Wash the pentane extract sequentially with two 30 mL portions of saturated ammonium sulfate solution, followed by three 50 mL portions of cold deionized water. Causality: The washing steps are crucial to remove the acid catalyst and any unreacted hydrogen peroxide, which are contaminants that can destabilize the final product.

-

Drying: Dry the resulting organic layer over anhydrous magnesium sulfate and then filter to remove the drying agent. The resulting pentane solution contains the mixture of MEKP isomers.

Synthesis Workflow Diagram

Caption: Workflow for the laboratory synthesis of MEKP.

Product Characterization

Characterizing the synthesized product is essential to determine its composition and active oxygen content, which dictates its reactivity as a curing agent.

Iodometric Titration for Active Oxygen Content

The most common method for quantifying organic peroxides is iodometric titration.[7] The principle involves the reaction of the peroxide with an excess of iodide (from KI) in an acidic solution. The peroxide oxidizes the iodide to iodine (I₂). The amount of liberated iodine is then determined by titration with a standardized sodium thiosulfate (Na₂S₂O₃) solution, using a starch indicator to detect the endpoint. This analysis provides the "active oxygen content," a critical quality control parameter for industrial applications.

Spectrometric and Chromatographic Methods

For more detailed structural analysis, advanced analytical techniques are employed in a research context:

-

Mass Spectrometry (MS): Techniques like Atmospheric Pressure Chemical Ionization (APCI-MS/MS) can be used to identify specific organic hydroperoxides and their molecular weights in the product mixture.[8][9]

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the different peroxide isomers present in the mixture, allowing for a more precise quantification of the product composition.[10]

Characterization Workflow Diagram

Caption: Logical flow for the characterization of MEKP.

Critical Safety Protocols and Hazard Management

MEKP is an extremely hazardous substance. It is a strong oxidizing agent, highly reactive, and can decompose explosively.[11][12][13] Severe skin and eye damage can result from contact.[5][13]

-

Personal Protective Equipment (PPE): Always wear a face shield, safety goggles, chemical-resistant gloves (Butyl or Viton recommended), and a lab coat or protective clothing.[11][12] All handling should be performed within a chemical fume hood.[11]

-

Handling and Storage:

-

Store MEKP in its original, approved container in a cool, well-ventilated area, away from sunlight, heat sources, and all incompatible materials.[14][15] Storage temperature should not exceed 25-30°C.[5][15]

-

Never return unused material to the original container to prevent contamination.[14][16]

-

Use only non-sparking tools and ground all equipment to prevent electrostatic discharge.[11][12]

-

-

Incompatible Materials: MEKP reacts violently and can decompose explosively upon contact with strong acids, bases, reducing agents, amines, metals (especially cobalt, iron, copper), and their salts.[11][12][14] It should never be mixed with acetone.[12][14]

-

Spill Management: In case of a spill, immediately evacuate the area of non-essential personnel. Absorb the spill with an inert, moist material like sodium bicarbonate or calcium carbonate.[14][16] DO NOT use vermiculite, sand, or peat moss , as these can cause rapid decomposition.[14] Collect the absorbed material using non-sparking tools into a polyethylene container, wet it thoroughly with water, and dispose of it as hazardous waste according to regulations.[14][16]

-

Fire and Explosion Hazard: MEKP is a combustible liquid that can undergo self-accelerating decomposition if heated, which may lead to violent combustion or explosion.[11][12] Explosive decomposition occurs above 110°C (230°F).[12][13] For fires, use a water spray or fog from a safe distance; do not use a direct water stream.[13]

Conclusion

The synthesis of this compound from butanone is a well-established but hazardous chemical process. It provides a versatile catalyst essential for the polymer industry. Success in this synthesis is defined not only by yield and purity but, more importantly, by the strict and unwavering adherence to safety protocols. The inherent instability of organic peroxides demands a profound respect for the material's properties and a disciplined approach to its handling, storage, and characterization. For professionals in the field, a comprehensive understanding of both the chemical theory and the practical safety requirements is indispensable.

References

- Perodox MEKP - Organic Peroxide Manufacturer. (n.d.).

- Methyl ethyl ketone peroxide SDS, 1338-23-4 Safety Data Sheets. ECHEMI. (2019, July 15).

- Safety Summary Methyl Ethyl Ketone Peroxide (MEKP). American Chemistry Council. (n.d.).

- Hazardous Substance Fact Sheet - Methyl Ethyl Ketone Peroxide. NJ.gov. (n.d.).

- Methyl ethyl ketone peroxide. Wikipedia. (n.d.).

- Methyl Ethyl Ketone Peroxide (MEKP): Properties, Production And Uses. Chemcess. (2024, July 22).

- Methyl ethyl ketone peroxide. CAMEO Chemicals, NOAA. (n.d.).

- Kinetics and hazards of thermal decomposition of methyl ethyl ketone peroxide by DSC. (2025, August 9).

- 2-Butanone peroxide. ChemicalBook. (2026, January 13).

- Analytical and Safety Aspects of Organic Peroxides and Related Functional Groups. (n.d.).

- Safety Summary METHYL ETHYL KETONE PEROXIDES (MEKP). Arkema. (2011, February 28).

- Continuous Synthesis New Technological Process for Methyl Ethyl Ketone Peroxide (MEKP). (2024, March 29).

- Safety data sheet according to Regulation (EC) No 1272/2008. (n.d.).

- Zhou, S., et al. (2018). Identification of organic hydroperoxides and peroxy acids using atmospheric pressure chemical ionization–tandem mass spectrometry. Atmospheric Measurement Techniques, 11, 3081–3089.

- Pacheco-Londoño, L. C., et al. (2010). Cyclic Organic Peroxides Characterization by Mass Spectrometry and Raman Microscopy. IEEE Sensors Journal, 11(4), 1053-1060.

- Milas, N. A., & Golubovic, A. (1959). Studies in Organic Peroxides. XXV. Preparation, Separation, and Identification of Peroxides Derived from Methyl Ethyl Ketone and Hydrogen Peroxide. Journal of the American Chemical Society.

- Methyl Ethyl Ketone Peroxide Production Cost Analysis 2025. IMARC Group. (n.d.).

- Iodometric Method of Analysis for Organic Peroxides. Analytical Chemistry. (n.d.).

Sources

- 1. Perodox MEKP - Organic Peroxide Perodox [perodox.com]

- 2. imarcgroup.com [imarcgroup.com]

- 3. chemcess.com [chemcess.com]

- 4. 2-Butanone peroxide | 1338-23-4 [chemicalbook.com]

- 5. Methyl ethyl ketone peroxide - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. amt.copernicus.org [amt.copernicus.org]

- 9. Cyclic Organic Peroxides Characterization by Mass Spectrometry and Raman Microscopy | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]

- 10. researchgate.net [researchgate.net]

- 11. echemi.com [echemi.com]

- 12. nj.gov [nj.gov]

- 13. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. americanchemistry.com [americanchemistry.com]

- 15. edel-und-stein.com [edel-und-stein.com]

- 16. arkema.com [arkema.com]

Navigating the Synthesis of Methyl Ethyl Ketone Peroxide: A Technical Guide to its Acid-Catalyzed Peroxidation Mechanism

Executive Summary: The acid-catalyzed peroxidation of methyl ethyl ketone (MEK) is a critical reaction for producing MEK peroxide (MEKP), a widely utilized initiator in the polymerization of unsaturated polyester resins.[1][2] However, the synthesis is fraught with considerable safety hazards due to the thermal instability and shock sensitivity of the resulting organic peroxides.[3][4] This guide provides an in-depth exploration of the reaction mechanism, a detailed experimental protocol for its controlled synthesis, and a thorough review of the essential safety considerations for researchers, scientists, and drug development professionals. Understanding the nuances of this process is paramount for ensuring both efficiency and safety in the laboratory and in industrial applications.

The Core Reaction: A Mechanistic Deep Dive

The reaction between methyl ethyl ketone and hydrogen peroxide in the presence of an acid catalyst, typically sulfuric acid, is not a simple one-to-one conversion. It results in a mixture of several peroxide structures, including linear and cyclic dimers and trimers.[1][5] The distribution of these products is highly dependent on reaction conditions such as temperature, reactant ratios, and catalyst concentration.[4][6]

The Role of the Acid Catalyst

The reaction is initiated by the protonation of the carbonyl oxygen of methyl ethyl ketone by the acid catalyst. This initial step is crucial as it increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The rate of the reaction shows a first-order dependence on the concentration of the acid (H+), highlighting its direct involvement in the rate-determining step.[7]

Nucleophilic Attack and Intermediate Formation

Following protonation, a molecule of hydrogen peroxide acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate, which, after a proton transfer, eliminates a molecule of water to form an α-hydroxy hydroperoxide. This monomeric species is a key intermediate that can then undergo further reactions.[8][9]

Dimerization and Cyclization Pathways

The α-hydroxy hydroperoxide intermediate is unstable and readily reacts further. It can react with another molecule of MEK to form a linear dimer or undergo self-reaction. The formation of cyclic peroxides, which are particularly hazardous, occurs through the subsequent cyclization of these intermediates.[8][9] The reaction conditions play a significant role in favoring one pathway over another. For instance, lower temperatures have been reported to favor the formation of higher-order isomers, including crystalline solids believed to be trimeric forms.

The overall mechanistic flow can be visualized as follows:

Caption: Acid-catalyzed mechanism of MEK peroxidation.

Experimental Protocol for Controlled Synthesis

Disclaimer: The synthesis of methyl ethyl ketone peroxide is an inherently dangerous procedure that should only be attempted by trained professionals in a controlled laboratory setting with appropriate safety measures in place.

Reagents and Materials

| Reagent/Material | Grade | Purpose |

| Methyl Ethyl Ketone (MEK) | Reagent | Starting Material |

| Hydrogen Peroxide (30-50%) | Reagent | Oxidizing Agent |

| Sulfuric Acid (98%) | Reagent | Catalyst |

| Dimethyl Phthalate | Reagent | Diluent/Phlegmatizer |

| Saturated Ammonium Sulfate | Reagent | Quenching/Washing |

| Magnesium Sulfate (anhydrous) | Reagent | Drying Agent |

| Ice Bath | - | Temperature Control |

| Jacketed Reaction Vessel | - | Controlled Reaction |

| Stirrer | - | Homogenization |

| Dropping Funnel | - | Controlled Addition |

| Separatory Funnel | - | Extraction/Washing |

Step-by-Step Synthesis Procedure

-

Preparation: Cool a jacketed reaction vessel to 0-5 °C using a circulating bath.

-

Initial Charge: Add a pre-determined amount of hydrogen peroxide to the cooled reactor with stirring.

-

Catalyst Addition: Slowly add concentrated sulfuric acid dropwise to the hydrogen peroxide solution, ensuring the temperature does not exceed 10 °C.

-

MEK Addition: Add methyl ethyl ketone dropwise to the cooled, acidified hydrogen peroxide solution over a period of 1-2 hours, maintaining the reaction temperature between 0-5 °C.

-

Reaction: Continue stirring the mixture at 0-5 °C for an additional 4 hours after the MEK addition is complete.

-

Quenching & Dilution: Slowly pour the reaction mixture into a beaker containing a cold solution of saturated ammonium sulfate and the dimethyl phthalate diluent. This step is critical to stop the reaction and to stabilize the peroxide product.

-

Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. The organic layer (containing the MEKP) is typically the upper layer.

-

Washing: Wash the organic layer sequentially with saturated ammonium sulfate solution and then water to remove residual acid and unreacted hydrogen peroxide.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Filtration: Filter the solution to remove the drying agent. The resulting solution is MEKP in dimethyl phthalate. DO NOT ATTEMPT TO ISOLATE PURE MEKP.

The experimental workflow can be summarized as follows:

Caption: Experimental workflow for MEKP synthesis.

Critical Safety Considerations & Hazard Mitigation

Methyl ethyl ketone peroxide is a highly hazardous material, classified as a strong oxidizer, and is sensitive to shock, friction, and heat.[3][10] Decomposition can be explosive, especially when undiluted.[3]

Handling and Storage

-

Personal Protective Equipment (PPE): Always wear safety glasses or goggles, protective gloves (Butyl, Neoprene, or Viton are recommended), and a lab coat.[3][11] Work in a well-ventilated area, preferably a fume hood with a blast shield.[12]

-

Contamination: MEKP is incompatible with strong acids, heavy metal salts (especially cobalt compounds), amines, and acetone.[3][11] Contamination can lead to rapid, explosive decomposition.[11] Never return unused MEKP to its original container.[11][13]

-

Storage: Store MEKP solutions in their original, approved containers, which are typically opaque polyethylene.[11][13] Storage areas should be cool, away from heat sources and direct sunlight, and separate from flammable materials and accelerators.[13][14] Never store MEKP in a refrigerator used for food or drink.[13]

Spill and Emergency Procedures

-

Spills: In case of a spill, absorb the material with an inert, moist substance like sodium bicarbonate or calcium carbonate.[11][13] Do not use vermiculite, sand, or peat moss , as these can cause rapid decomposition.[11] Using non-sparking tools, transfer the absorbed material into a polyethylene bag or drum and wet it thoroughly with water.[11][13]

-

Fire: MEKP burns vigorously.[13] For small fires, use a carbon dioxide or water extinguisher.[11] For large fires, use water spray or foam from a safe distance to cool containers and fight the fire.[13] Be aware that containers may explode in a fire.[3]

Product Characterization

The active oxygen content of the final product is a key parameter for its use as a polymerization initiator. This is typically determined by iodometric titration. The presence of different peroxide isomers can be analyzed using chromatographic techniques.

Conclusion

The acid-catalyzed peroxidation of methyl ethyl ketone is a complex but industrially significant reaction. A thorough understanding of the underlying mechanism, which involves protonation, nucleophilic attack, and subsequent dimerization and cyclization, is essential for controlling the reaction and product distribution. Due to the extreme hazards associated with methyl ethyl ketone peroxide, strict adherence to safety protocols during synthesis, handling, and storage is non-negotiable. Recent advancements, such as the use of microreactors, offer promising avenues for safer, on-demand synthesis by leveraging superior heat transfer and precise control over reaction parameters.[4][6][10][15]

References

-

American Chemistry Council. Safety Summary Methyl Ethyl Ketone Peroxide (MEKP). [Link]

-

ACS Publications. (2013, September 19). Mechanism for the Uncatalyzed Cyclic Acetone-Peroxide Formation Reaction: An Experimental and Computational Study. The Journal of Physical Chemistry A. [Link]

-

Kinetics and Mechanism of Oxidation of Methyl Ethyl Ketone by N-Bromophthalimide in Acid Medium. Oriental Journal of Chemistry. [Link]

-

Safety data sheet according to Regulation (EC) No 1272/2008. [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Methyl Ethyl Ketone Peroxide. [Link]

-

ResearchGate. (2013, September 19). (PDF) A Mechanism for the Uncatalyzed Cyclic Acetone-Peroxide Formation Reaction: An Experimental and Computational Study. [Link]

-

Shandong Hesheng Special Equipment Co., Ltd. (2024, March 29). Continuous Synthesis New Technological Process for Methyl Ethyl Ketone Peroxide (MEKP). [Link]

-

Sciencemadness.org. (2002, May 20). Methyl Ethyl Ketone Peroxide. [Link]

-

Wikipedia. Methyl ethyl ketone peroxide. [Link]

-

ResearchGate. Continuous synthesis of methyl ethyl ketone peroxide in a microreaction system with concentrated hydrogen peroxide | Request PDF. [Link]

-

PubMed. (2010, September 15). Continuous synthesis of methyl ethyl ketone peroxide in a microreaction system with concentrated hydrogen peroxide. [Link]

-

Wiley Online Library. (2019, October 6). Mechanism and Selectivity of the Oxidative Ring Contraction of Cyclic α‐Formyl Ketones. [Link]

-

Sciencemadness.org. methyl ethyl ketone peroxides. [Link]

- Google Patents.

-

ResearchGate. (2025, August 9). Peroxidization of methyl ethyl ketone in a microchannel reactor. [Link]

- Google Patents.

-

Composites Australia. Methyl Ethyl Ketone Peroxides. [Link]

Sources

- 1. Methyl ethyl ketone peroxide - Wikipedia [en.wikipedia.org]

- 2. compositesaustralia.com.au [compositesaustralia.com.au]

- 3. nj.gov [nj.gov]

- 4. researchgate.net [researchgate.net]

- 5. WO1996003397A1 - Cyclic ketone peroxide formulations - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. asianpubs.org [asianpubs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Continuous synthesis of methyl ethyl ketone peroxide in a microreaction system with concentrated hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. americanchemistry.com [americanchemistry.com]

- 12. echemi.com [echemi.com]

- 13. arkema.com [arkema.com]

- 14. edel-und-stein.com [edel-und-stein.com]

- 15. Continuous Synthesis New Technological Process for MEKP, 50%-60% solution of MEKP in dimethyl phthalate [evergreenchemicals.cn]

Technical Guide: Spectroscopic Characterization of 2,2-Dihydroperoxybutane

Executive Summary

2,2-Dihydroperoxybutane (2,2-DHPB) is the monomeric geminal dihydroperoxide formed from the acid-catalyzed peroxidation of methyl ethyl ketone (MEK). While often cited as the precursor to the commercially ubiquitous Methyl Ethyl Ketone Peroxide (MEKP) oligomers, the isolation of pure 2,2-DHPB is chemically hazardous due to its classification as a high-energy organic peroxide.

This guide provides a rigorous spectroscopic framework for identifying 2,2-DHPB in solution, distinguishing it from its cyclic dimers and trimers. It is designed for analytical chemists and forensic scientists requiring precise structural validation without the risks associated with bulk isolation.

Part 1: Safety & Handling (Critical)

WARNING: EXPLOSION HAZARD 2,2-Dihydroperoxybutane is a Type D/Type E organic peroxide. It is shock-sensitive and thermally unstable.

-

No Bulk Isolation: Never attempt to isolate more than milligram quantities of the pure solid/oil.

-

In Situ Analysis: All characterization should be performed in dilute solution (<5% w/w) using high-flashpoint solvents (e.g., dimethyl phthalate or deuterated solvents for NMR).

-

Materials: Avoid contact with transition metals (Fe, Cu, Co) or strong acids/bases, which trigger rapid catalytic decomposition.

Part 2: Synthesis for Analytical Standards

To characterize 2,2-DHPB, a micro-scale synthesis is required to generate the analyte in situ.

Reagents

-

Methyl Ethyl Ketone (MEK): >99% purity.

-

Hydrogen Peroxide (H₂O₂): 30% or 50% aqueous solution (High concentration increases yield but also risk).

-

Catalyst: Trace HCl or H₂SO₄.

-

Solvent: Dimethyl phthalate (DMP) or CDCl₃ (for immediate NMR).

Micro-Scale Protocol

-

Cooling: Chill 0.5 mL of solvent (DMP or CDCl₃) to 0°C in a chemically resistant vial.

-

Reactant Mixing: Add 100 µL of MEK.

-

Peroxidation: Slowly add 200 µL of H₂O₂ (stoichiometric excess to favor monomer formation).

-

Catalysis: Add 1 µL of concentrated HCl.

-

Equilibration: Stir at 0°C for 30 minutes. The mixture will contain an equilibrium of 2,2-DHPB, MEK, and water.

-

Note: Unlike industrial synthesis where aging promotes dimerization (MEKP), immediate analysis favors the monomer (2,2-DHPB).

-

Reaction Pathway Diagram

Caption: Acid-catalyzed peroxidation pathway of MEK. Immediate analysis at low temperature favors the monomeric 2,2-DHPB over cyclic oligomers.

Part 3: Spectroscopic Characterization[1]

Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for structural confirmation. The gem-dihydroperoxy functionality creates a unique electronic environment, shifting the hydroperoxy protons and the quaternary carbon significantly downfield.

Solvent: DMSO-d₆ (preferred for resolving -OOH protons) or CDCl₃.

Table 1: ¹H NMR Assignments (400 MHz)

| Proton Group | Chemical Shift (δ, ppm) | Multiplicity | Integral | Mechanistic Insight |

| -OOH | 10.8 – 11.5 | Broad Singlet | 2H | Highly deshielded by oxygen atoms; position is concentration/solvent dependent (H-bonding). |

| -CH₂- (Methylene) | 1.6 – 1.8 | Quartet | 2H | Ethyl group protons split by adjacent methyl. |

| -CH₃ (Ethyl terminal) | 0.9 – 1.0 | Triplet | 3H | Standard alkyl shift. |

| -CH₃ (Direct methyl) | 1.3 – 1.4 | Singlet | 3H | Attached directly to the quaternary peroxy-carbon. |

Table 2: ¹³C NMR Assignments (100 MHz)

| Carbon Environment | Chemical Shift (δ, ppm) | Assignment |

| C-OO (Quaternary) | 110.0 – 113.0 | Diagnostic Peak. The geminal dioxygen substitution causes a massive downfield shift compared to the parent ketone (~200 ppm) or alcohol (~70 ppm). |

| -CH₂- | 25.0 – 29.0 | Methylene carbon of the ethyl chain. |

| -CH₃ (Direct) | 18.0 – 22.0 | Methyl group attached to the peroxy-center. |

| -CH₃ (Terminal) | 8.0 – 10.0 | Terminal methyl of the ethyl chain. |

Analyst Note: The presence of multiple peaks in the 110-115 ppm range indicates the formation of dimers or trimers. Pure 2,2-DHPB should show a dominant single peak near 110 ppm.

Vibrational Spectroscopy (IR & Raman)

Vibrational spectroscopy is useful for confirming the peroxide bond (-O-O-), though it is less specific than NMR for distinguishing monomers from dimers.

Table 3: Infrared (IR) & Raman Frequencies

| Mode | Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Description |

| ν(O-H) | 3300 – 3450 | Strong, Broad | Weak | Hydroperoxy O-H stretch. Broadening due to H-bonding. |

| ν(C-H) | 2900 – 3000 | Medium | Strong | Alkyl C-H stretching. |

| ν(O-O) | 820 – 880 | Weak | Strong | Fingerprint. The peroxide bond stretch is often weak in IR due to low dipole change but distinct in Raman. |

| ν(C-O) | 1050 – 1200 | Strong | Medium | C-O stretching coupled with C-C vibrations. |

Analytical Workflow Diagram

Caption: Safe analytical workflow for characterizing labile organic hydroperoxides.

References

-

Milas, N. A., & Golubovic, A. (1959). Studies in Organic Peroxides. XXV. Preparation, Separation and Identification of Peroxides Derived from Methyl Ethyl Ketone and Hydrogen Peroxide. Journal of the American Chemical Society.

-

Terelak, K., et al. (2022). Simultaneous Quantification of H2O2 and Organic Hydroperoxides by 1H NMR Spectroscopy. Journal of Organic Chemistry.

-

Oxley, J. C., et al. (2009). Raman and Infrared Fingerprint Spectroscopy of Peroxide-Based Explosives. Applied Spectroscopy.

-

Itoh, A., et al. (2018). Efficient Synthesis of gem-Dihydroperoxides with Molecular Oxygen and Anthraquinone under Visible Light (Supplementary Info - NMR Data). Royal Society of Chemistry.

-

Sigma-Aldrich. (2023). Safety Data Sheet: Methyl Ethyl Ketone Peroxide.

Thermal Decomposition Dynamics of Butanone-Derived Peroxides

A Technical Guide for Chemical Safety and Kinetic Analysis

Part 1: Executive Summary & Core Directive

Methyl ethyl ketone peroxide (MEKP) is not a single molecular entity but a complex equilibrium mixture of peroxy-oligomers (monomers, dimers, and trimers) derived from the acid-catalyzed reaction of butanone (methyl ethyl ketone) and hydrogen peroxide. While indispensable as a radical initiator for unsaturated polyester resins, its thermal instability presents a Tier-1 process safety hazard.

This guide moves beyond basic safety data sheets (SDS) to provide a mechanistic deconstruction of MEKP’s thermal degradation. We will analyze the radical cascades that drive its decomposition, quantify the gaseous and liquid byproducts, and provide self-validating experimental protocols for characterizing these hazards in a research or industrial setting.

Part 2: Chemical Architecture of the Hazard

To understand the decomposition, one must first define the source. Commercial MEKP is typically stabilized in a phlegmatizer (commonly dimethyl phthalate, DMP).[1] The "active oxygen" content is distributed among several oligomers, with the dimer being the predominant species in standard formulations.

The Oligomeric Equilibrium

The reaction between butanone and H₂O₂ yields a mixture governed by the following equilibrium:

-

Monomer (C₄H₁₀O₄): 2,2-dihydroperoxybutane. Highly reactive, often transient.

-

Dimer (C₈H₁₈O₆): Bis(1-hydroperoxy-1-methylpropyl) peroxide. The primary component of commercial MEKP.[2]

-

Trimer: Cyclic or linear higher-order peroxides.

Visualization: Synthesis & Structure

The following diagram illustrates the formation and structure of the critical dimer species.

Figure 1: Acid-catalyzed equilibrium pathways forming MEKP oligomers. The dimer is the kinetic focal point for decomposition studies.

Part 3: Thermal Decomposition Mechanism

The thermal degradation of MEKP is a radical-chain mechanism initiated by the homolytic cleavage of the weak O-O bond (Bond Dissociation Energy ~ 30-40 kcal/mol). This process is not a simple dissociation; it is a cascade involving

The Radical Cascade

-

Initiation: Thermal energy causes homolysis of the peroxy bridge in the dimer, generating alkoxy radicals.

-

Propagation (

-Scission): The alkoxy radical is unstable and undergoes -

Secondary Reactions: Alkyl radicals attack the solvent or other MEKP molecules, or recombine to form gases like ethane or methane.

Visualization: Mechanistic Pathway

This diagram details the specific breakdown of the MEKP Dimer into its terminal products.

Figure 2: Radical decomposition cascade of MEKP Dimer. Note the bifurcation into liquid solvents (ethyl acetate) and non-condensable gases.

Part 4: Decomposition Product Inventory

The products of MEKP decomposition are phase-dependent and influenced by the presence of oxygen and solvents.[2]

Table 1: Primary Thermal Decomposition Products

| Phase | Product | Origin Mechanism | Safety Implication |

| Gas | Carbon Dioxide (CO₂) | Decarboxylation of acyloxy radicals | Asphyxiation in confined spaces; pressure buildup. |

| Gas | Methane / Ethane | Recombination of methyl/ethyl radicals | Highly flammable; explosion hazard. |

| Gas | Carbon Monoxide (CO) | Incomplete oxidation of carbon radicals | Toxic; indicates oxygen-starved decomposition. |

| Liquid | Butanone (MEK) | Regeneration from dimer scission | Flammable solvent; lowers flashpoint of residue. |

| Liquid | Ethyl Acetate | Rearrangement of alkoxy radicals | Flammable; modifies solubility profile. |

| Liquid | Formic / Acetic Acid | Oxidation of methyl/ethyl radicals | Corrosive; can catalyze further decomposition (autocatalysis). |

| Liquid | Water | Hydroxyl radical abstraction | Can induce phase separation or steam pressure. |

Part 5: Experimental Methodologies

As a Senior Scientist, you must validate these mechanisms empirically. The following protocols are designed to be self-validating : they include internal checks to ensure data integrity.

Differential Scanning Calorimetry (DSC)

Objective: Determine the Onset Temperature (

-

Protocol:

-

Crucible Selection: Use Gold-plated high-pressure crucibles (up to 100 bar). Reason: MEKP generates significant gas; standard aluminum pans will rupture, invalidating the enthalpy measurement.

-

Sample Mass: 2–5 mg. Reason: Small mass minimizes the risk of sensor saturation or cell damage during rapid decomposition.

-

Heating Rate: Perform runs at 2, 5, and 10 °C/min. Reason: Allows for the calculation of activation energy (

) using the Kissinger method. -

Atmosphere: Nitrogen purge (50 mL/min).

-

Validation Check: If the baseline drifts significantly post-exotherm, the crucible likely leaked. Discard data and re-run.

-

GC-MS Analysis of Decomposition Products

Objective: Identify specific molecular byproducts to confirm the radical mechanism.

-

Protocol:

-

Thermal Stress: Incubate MEKP sample in a sealed headspace vial at 100°C for 30 minutes.

-

Injection: Use Headspace (HS) injection. Reason: Direct injection of peroxides into a hot GC inlet (

C) causes artificial decomposition inside the instrument, obscuring the actual thermal degradation products you are trying to study. -

Column: DB-624 or equivalent (mid-polarity). Reason: optimized for volatile organic compounds (VOCs) and organic acids.

-

MS Parameters: Scan range 15–300 m/z.

-

Validation Check: Run a "cold" blank (room temp MEKP) to subtract background volatiles from the solvent (DMP) and ensure peaks are truly thermally generated.

-

Visualization: Experimental Workflow

Figure 3: Parallel workflow for kinetic quantification (DSC) and product identification (GC-MS).

Part 6: Safety & Mitigation Strategies

Based on the decomposition products and kinetics, the following safety controls are mandatory:

-

Acid Scavenging: The formation of formic/acetic acid creates an autocatalytic loop. Storage containers should be compatible (HDPE, Stainless Steel 316) and free of heavy metal ions.

-

Venting: Decomposition releases non-condensable gases (CO₂, methane). Storage vessels must have emergency pressure relief vents sized for two-phase flow (DIERS methodology), as the liquid level will swell due to gas generation.

-

Temperature Control: The Self-Accelerating Decomposition Temperature (SADT) for commercial MEKP is typically around 60–70°C. Store well below this (recommended <25°C) to prevent the slow accumulation of radical initiators.

Part 7: References

-

Yuan, M., et al. (2005).[2] "Kinetics and hazards of thermal decomposition of methyl ethyl ketone peroxide by DSC." Thermochimica Acta, 430(1-2), 67-71. Retrieved from [Link]

-

Chi, J. H., et al. (2009).[2] "Thermal hazard analysis of methyl ethyl ketone peroxide." Journal of Hazardous Materials, 166(1), 364-369. Retrieved from [Link]

-

National Fire Protection Association (NFPA). (2022). NFPA 400: Hazardous Materials Code. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (1989).[4] Methyl Ethyl Ketone Peroxide - Organic Method 77. Retrieved from [Link]

Sources

A Technical Guide to the Chemical Properties of Geminal Bis-hydroperoxides

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Geminal bis-hydroperoxides, organic compounds featuring two hydroperoxy groups attached to the same carbon atom, represent a class of molecules with significant synthetic utility and pronounced biological activity. However, their inherent instability and potential for energetic decomposition demand a thorough understanding of their chemical properties for safe and effective handling. This guide provides an in-depth exploration of the synthesis, characterization, stability, and reactivity of these fascinating molecules. By integrating established protocols with mechanistic insights, this document serves as a critical resource for professionals leveraging these compounds in research and development.

The Fundamental Nature of Geminal Bis-hydroperoxides

Geminal bis-hydroperoxides (or gem-bishydroperoxides) are structurally defined by the R¹R²C(OOH)₂ motif. Their chemistry is dominated by the weak oxygen-oxygen single bond (45–50 kcal/mol), which renders them susceptible to homolytic cleavage upon exposure to thermal or chemical triggers.[1] This reactivity makes them valuable as radical initiators, precursors to complex cyclic peroxides, and potent oxidizing agents.[2][3] In recent years, their role as intermediates in the synthesis of novel therapeutics, including antimalarial and anticancer agents, has garnered significant attention, underscoring the need for a comprehensive understanding of their properties.[4][5][6]

Synthesis: Forging the Peroxide Core

The construction of the gem-bishydroperoxide functionality can be achieved through several strategic pathways. The choice of method is dictated by the desired substitution pattern and the nature of the starting materials.

Acid-Catalyzed Peroxidation of Carbonyl Compounds

The most direct and widely employed method for synthesizing gem-bishydroperoxides is the acid-catalyzed reaction of ketones or aldehydes with concentrated hydrogen peroxide.[6][7][8]

Causality of Experimental Design: The reaction proceeds via the acid-catalyzed activation of the carbonyl carbon, making it more susceptible to nucleophilic attack by hydrogen peroxide. A second addition of H₂O₂ to the intermediate hydroxy hydroperoxide, followed by dehydration, yields the final product. The use of a strong acid catalyst, such as sulfuric acid, is essential to protonate the carbonyl oxygen, thereby initiating the reaction cascade.[4] The reaction is typically performed in a solvent like tetrahydrofuran (THF) that can solubilize both the organic substrate and the aqueous hydrogen peroxide.[4]

Experimental Protocol: Synthesis of 1,1-Bishydroperoxycyclohexane [4]

-

Preparation: A 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer is charged with cyclohexanone (0.1 mol) and tetrahydrofuran (THF, 50 mL). The mixture is cooled to 0-5°C in an ice bath.

-

Reagent Addition: A pre-cooled solution of 50% hydrogen peroxide (0.25 mol) is added dropwise to the stirred solution, ensuring the temperature does not exceed 10°C.

-

Catalysis: Concentrated sulfuric acid (2 mL) is added dropwise to the reaction mixture, maintaining the temperature below 10°C.

-

Reaction: The mixture is stirred vigorously at 5-10°C for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the mixture is poured into 100 mL of ice-cold water and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with a saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

-

Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure at a low temperature (<30°C) to yield the crystalline product. Yields for cyclic ketones are typically high, often in the 80-95% range.[4]

Ozonolysis of Alkenes

Ozonolysis provides a distinct pathway to peroxide-containing compounds by cleaving carbon-carbon double bonds.[9] When conducted in the presence of a hydroperoxide, this reaction can be harnessed to synthesize unsymmetrical geminal bisperoxides, which are otherwise difficult to access.[10][11][12]

Mechanistic Insight: The reaction proceeds through the formation of a highly reactive carbonyl oxide, also known as the Criegee intermediate.[10] In a standard ozonolysis workup, this intermediate rearranges or reacts to form aldehydes, ketones, or carboxylic acids.[13] However, when the reaction is performed with a hydroperoxide present as a nucleophilic trap, the Criegee intermediate is intercepted to form a geminal alkylperoxy hydroperoxide.[14]

Caption: Ozonolysis pathway to unsymmetrical geminal bisperoxides.

Alternative Synthetic Routes

Other notable methods include the acid-catalyzed reaction of acetals or enol ethers with hydroperoxides, which offers a route to a diverse range of structures, and the rearrangement of specific bicyclic hydroperoxides to access primary gem-bishydroperoxides.[2][15][16]

| Synthesis Method | Starting Material | Key Reagents | Typical Yield | Reference |

| Carbonyl Peroxidation | Ketones/Aldehydes | H₂O₂, H₂SO₄ | 43-95% | [4] |

| Acetal/Enol Ether Peroxidation | Acetals, Enol Ethers | t-BuOOH, Lewis Acid | Good to High | [2] |

| Ozonolysis | Alkenes | O₃, Hydroperoxide | 41-63% | [12] |

| Hydroperoxide Rearrangement | Bicyclic Alcohols | H₂O₂, Acid | ~54% | [15] |

| Table 1: Comparison of primary synthesis routes for geminal bis-hydroperoxides. |

Stability and Decomposition: The Energetic Core

The defining characteristic of gem-bishydroperoxides is their thermal instability. Understanding the triggers and pathways of their decomposition is paramount for safe handling and application.

Thermal Decomposition

When heated, the O-O bond undergoes homolytic cleavage, generating highly reactive free radicals.[17] This process is exothermic and can lead to a self-accelerating decomposition if the heat generated is not dissipated.[18] The Self-Accelerating Decomposition Temperature (SADT) is a critical safety parameter, representing the lowest temperature at which a substance in its commercial packaging will undergo a self-accelerating decomposition.[19][20]

Decomposition Pathway: The initial homolysis of one O-O bond yields an alkoxy radical and a hydroxyl radical. These primary radicals can then initiate a cascade of secondary reactions, including hydrogen abstraction or fragmentation, leading to a complex mixture of products and potentially a rapid release of energy.[17][21]

Caption: General pathway for thermal decomposition of geminal bis-hydroperoxides.

| Compound | Decomposition Onset (°C) | Reference |

| 1,1'-Bis(hydroperoxy) dicyclohexyl peroxide | 98 | [1] |

| 1,4-Bis(1,1-bishydroperoxy)cyclohexane | 117 | [1] |

| Cumene Hydroperoxide (for comparison) | ~80 | [22] |

| Table 2: Representative thermal decomposition onset temperatures. |

Chemical Decomposition

Gem-bishydroperoxides are extremely sensitive to a wide range of chemical contaminants that can catalyze their decomposition, often violently.

-

Acids: Strong Brønsted or Lewis acids can catalyze decomposition, sometimes proceeding through a Hock-type rearrangement mechanism.[23] This reaction can be extremely rapid and exothermic.

-

Metals: Transition metals, particularly salts of iron, copper, and cobalt, are potent decomposition catalysts.[20][24] Contact with materials like rust, brass, or certain steels should be strictly avoided.

-

Bases and Reducing Agents: Strong bases and reducing agents can also induce rapid decomposition.[20][24]

The extreme sensitivity to contaminants means that scrupulous cleanliness and the use of appropriate materials of construction (e.g., 316 stainless steel, glass) are non-negotiable safety requirements.[19][20]

Reactivity and Synthetic Applications

Beyond their use as radical initiators, the unique structure of gem-bishydroperoxides makes them valuable intermediates in organic synthesis.

-

Precursors to 1,2,4,5-Tetraoxanes: They can undergo acid-catalyzed condensation with ketones or aldehydes to form 1,2,4,5-tetraoxane structures.[4] Many compounds containing this tetraoxane ring are potent antimalarial agents.[6]

-

Oxidizing Agents: The two hydroperoxy groups provide significant oxidizing power, enabling their use in reactions such as the oxidation of sulfides to sulfoxides.[25]

-

Alkylation and Further Functionalization: The hydroperoxy protons can be deprotonated, and the resulting nucleophile can be alkylated, providing access to more complex, unsymmetrical peroxide structures.[26][27]

-

Bio-organic Chemistry: The biological activity of gem-bishydroperoxides is an area of active research. They have demonstrated pronounced antimicrobial and antifungal properties, as well as cytotoxicity against various cancer cell lines, suggesting potential for therapeutic development.[3][5]

Mandatory Safety and Handling Protocols

Due to their hazardous nature, all work with gem-bishydroperoxides must be conducted with strict adherence to established safety protocols. These compounds are classified as organic peroxides and possess both flammable and explosive characteristics.[18][20][28]

Caption: Essential safety protocols for handling geminal bis-hydroperoxides.

Key Safety Mandates:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, flame-retardant clothing, and chemical-resistant gloves.[18][24][28]

-

Contamination Avoidance: Scrupulously avoid contact with incompatible materials, including metals, acids, bases, rust, and dust.[20][24] Use only clean, designated equipment made from compatible materials like stainless steel or glass.[19]

-

Temperature Control: Adhere strictly to recommended storage temperatures to prevent thermal decomposition.[19][28] For highly unstable peroxides, refrigeration and temperature monitoring systems are required.[18]

-

Quantity Management: Only handle the minimum quantity of peroxide required for an immediate operation.[24]

-

Emergency Preparedness: Ensure appropriate firefighting equipment (e.g., water spray or foam extinguishers), spill cleanup materials, and emergency procedures are readily available.[19]

Conclusion

Geminal bis-hydroperoxides are a powerful and versatile class of organic compounds. Their utility as synthetic intermediates, radical initiators, and biologically active agents provides a compelling case for their continued study. However, their potential as energetic materials necessitates a disciplined and knowledgeable approach. By understanding their fundamental chemical properties—from synthesis and reactivity to decomposition pathways—researchers can harness their potential while mitigating the inherent risks. Adherence to rigorous safety protocols is not merely a recommendation but an absolute requirement for any work involving these compounds.

References

-

Terent'ev, A. O., Kutkin, A. V., Troizky, N. A., Ogibin, Y. N., & Nikishin, G. I. (2005). Synthesis of Geminal Bisperoxides by Acid-Catalyzed Reaction of Acetals and Enol Ethers with tert-Butyl Hydroperoxide. SYNTHESIS, 2005(13), 2215–2219. [Link]

-

Terent'ev, A. O., Platonov, M. M., Ogibin, Y. N., & Nikishin, G. I. (2007). Convenient Synthesis of Geminal Bishydroperoxides by the Reaction of Ketones with Hydrogen Peroxide. Synthetic Communications, 37(8), 1281–1285. [Link]

-

European Organic Peroxide Safety Group. (n.d.). Safe Handling. EOPSG. [Link]

-

HSI. (n.d.). Organic Peroxides in the Workplace. HSI. [Link]

-

Griesbaum, K., & Övez, B. (2000). Primary Geminal Bishydroperoxides by Hydroperoxide Rearrangement. Tetrahedron Letters, 41(42), 8179-8181. [Link]

-

HM Royal. (2024, November 19). Organic Peroxide Stability: Key Considerations for Safe Handling and Storage. [Link]

-

American Chemistry Council. (n.d.). SAFETY AND HANDLING OF ORGANIC PEROXIDES. [Link]

-

Terent'ev, A. O., et al. (2018). Synthesis and antimicrobial activity of geminal bis-hydroperoxides. ResearchGate. [Link]

-

Bityukov, O., et al. (2022). One-Pot Synthesis of Aminodiperoxides from 1,5-Diketones, Geminal Bishydroperoxides and Ammonium Acetate. Molecules, 27(24), 8743. [Link]

-

Vil, V. A., et al. (2023). The Ozone and Hydroperoxide Teamwork: Synthesis of Unsymmetrical Geminal Bisperoxides from Alkenes. ResearchGate. [Link]

-

Terent'ev, A. O., et al. (2021). Synthesis of gem-dihydroperoxides from ketones and aldehydes. ResearchGate. [Link]

-

Vil, V. A., et al. (2023). The Ozone and Hydroperoxide Teamwork: Synthesis of Unsymmetrical Geminal Bisperoxides from Alkenes. PubMed. [Link]

-

Vil, V. A., et al. (2023). The Ozone and Hydroperoxide Teamwork: Synthesis of Unsymmetrical Geminal Bisperoxides from Alkenes. Organic Letters, 25(27), 5038–5042. [Link]

-

Bityukov, O., et al. (2021). Synthesis of unsymmetrical bisperoxides via semicarbazone ozonolysis in the presence of hydroperoxides. Organic & Biomolecular Chemistry, 19(30), 6695-6703. [Link]

-

Vil, V. A., et al. (2023). The Ozone and Hydroperoxide Teamwork: Synthesis of Unsymmetrical Geminal Bisperoxides from Alkenes. ACS Publications. [Link]

-

Kulkarni, S. A., et al. (n.d.). Acid catalyzed synthesis of gem-dihydroperoxides. ResearchGate. [Link]

-

Chen, J. R., et al. (2006). Study of thermal decomposition of methyl ethyl ketone peroxide using DSC and simulation. Journal of Hazardous Materials, 137(1), 111-117. [Link]

-

Dong, Y., et al. (2002). Steroidal geminal dihydroperoxides and 1,2,4,5-tetraoxanes: Structure determination and their antimalarial activity. ResearchGate. [Link]

-

Klapötke, T. M., et al. (2015). Less sensitive oxygen-rich organic peroxides containing geminal hydroperoxy groups. Chemical Communications, 51(68), 13276-13279. [Link]

-

Terent'ev, A. O., et al. (2008). Synthesis of 1-hydroperoxy-1'-alkoxyperoxides by the iodine-catalyzed reactions of geminal bishydroperoxides with acetals or enol ethers. Organic & Biomolecular Chemistry, 6(23), 4435-41. [Link]

-

Terent'ev, A. O., et al. (2014). A facile catalyst-free synthesis of gem-dihydroperoxides with aqueous hydrogen peroxide. ResearchGate. [Link]

-

BYJU'S. (2019, December 1). Ozonolysis of Alkenes and Alkynes. [Link]

-

Ashenhurst, J. (2013, April 23). Alkene Reactions: Ozonolysis. Master Organic Chemistry. [Link]

-

Baumstark, A. L., et al. (1986). Thermal decomposition of 3,3,5-trisubstituted-4,4-dimethyl-4,5-dihydro-5-hydroperoxy-3H-pyrazoles: Route to β,γ-unsaturated ketones. The Journal of Organic Chemistry, 51(13), 2539–2543. [Link]

-

Li, Z., et al. (2023). Direct and Enantioselective Acylation of Diverse C(sp3)–H Bonds with Aldehydes. Journal of the American Chemical Society. [Link]

-

Thieme Group. (n.d.). SOS Author Spotlight: Vera Vil', Oleg Bityukov and Alexander Terent'ev. [Link]

-

Zhao, Q., et al. (2025). Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: computational strategy and structure–activity relationship. Atmospheric Chemistry and Physics, 25, 12615–12628. [Link]

-

McCullough, K. J., & Nojima, M. (2017). Advances in the synthesis of acyclic peroxides. RSC Publishing. [Link]

-

Kao, C. S., & Duh, Y. S. (2002). Thermal Decomposition Kinetics of Cumene Hydroperoxide. Semantic Scholar. [Link]

-

Klapötke, T. M., et al. (2015). Less sensitive oxygen-rich organic peroxides containing geminal hydroperoxy groups. Chemical Communications. [Link]

-

Novelli, A., et al. (2022). Synthesis and Characterization of Atmospherically Relevant Hydroxy Hydroperoxides. Molecules, 27(6), 1993. [Link]

-

Dussault, P. H., & Lai, Z. (2012). Synthesis Of Alkyl Hydroperoxides Via Alkylation Of gem-Dihydroperoxides. PMC. [Link]

-

Thankachan, C. (1973). The kinetics and mechanism of the thermal decomposition of bis diphenyl methyl and related peroxides in liquid phase. Brock University. [Link]

-

Tantillo, D. J., & Lodder, G. (2015). Stereoelectronic source of the anomalous stability of bis-peroxides. PubMed. [Link]

-

Weber, M., & Vorholt, A. J. (2022). Solid Acid Catalysts for the Hock Cleavage of Hydroperoxides. TH Köln. [Link]

Sources

- 1. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Science of Synthesis Knowledge Updates – Review on Acyclic Geminal Bisperoxides - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 9. byjus.com [byjus.com]

- 10. researchgate.net [researchgate.net]

- 11. The Ozone and Hydroperoxide Teamwork: Synthesis of Unsymmetrical Geminal Bisperoxides from Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 16. Advances in the synthesis of acyclic peroxides - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28489B [pubs.rsc.org]

- 17. semanticscholar.org [semanticscholar.org]

- 18. hmroyal.com [hmroyal.com]

- 19. americanchemistry.com [americanchemistry.com]

- 20. luperox.arkema.com [luperox.arkema.com]

- 21. brocku.scholaris.ca [brocku.scholaris.ca]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. Study of thermal decomposition of methyl ethyl ketone peroxide using DSC and simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. eopsg.org [eopsg.org]

- 25. researchgate.net [researchgate.net]

- 26. Synthesis of 1-hydroperoxy-1'-alkoxyperoxides by the iodine-catalyzed reactions of geminal bishydroperoxides with acetals or enol ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Synthesis Of Alkyl Hydroperoxides Via Alkylation Of gem-Dihydroperoxides - PMC [pmc.ncbi.nlm.nih.gov]

- 28. hsi.com [hsi.com]

Technical Whitepaper: Dioxybis(1-methylpropylidene) hydroperoxide (CAS 126-76-1)

This technical guide provides a comprehensive analysis of Dioxybis(1-methylpropylidene) hydroperoxide (CAS 126-76-1), predominantly known in the chemical industry as the MEKP Dimer .

The Primary Active Species in Methyl Ethyl Ketone Peroxide (MEKP) Initiator Systems

Executive Summary

This compound (CAS 126-76-1) is the dominant active constituent in commercial Methyl Ethyl Ketone Peroxide (MEKP) formulations. While often collectively referred to under the generic MEKP CAS 1338-23-4, the specific efficacy of the initiator depends heavily on the ratio of the Dimer (CAS 126-76-1) to the Monomer (CAS 2625-67-4). This guide dissects the physical properties, synthesis kinetics, and critical safety parameters of the Dimer, providing researchers with the granular data necessary for optimizing polymerization workflows.

Part 1: Chemical Identity & Structural Analysis

Unlike simple peroxides, CAS 126-76-1 exists in a dynamic equilibrium. It is an organic peroxide consisting of two 2-butylidene groups bridged by a peroxy linkage, with hydroperoxide groups at the terminal positions.

Nomenclature & Identification

| Parameter | Data |

| CAS Number | 126-76-1 |

| IUPAC Name | This compound |

| Common Synonyms | MEKP Dimer; 2,2'-Dihydroperoxy-2,2'-dibutyl peroxide |

| Molecular Formula | C₈H₁₈O₆ |

| Molecular Weight | 210.22 g/mol |

| SMILES | CCC(C)(OO)OOC(C)(OO)CC |

| Chemical Class | Organic Peroxide (Type D / Type E depending on concentration) |

Structural Context

Commercial MEKP is never a single pure compound; it is a mixture of the Monomer , Dimer , and Trimer in a phlegmatizer (typically dimethyl phthalate or TXIB).

-

Monomer: High reactivity, lower thermal stability.

-

Dimer (CAS 126-76-1): Preferred species. Balances reactivity with sufficient thermal stability for controlled curing.

-

Trimer: Highly stable, low reactivity (often considered inert in room-temp curing).

Part 2: Physicochemical Profile[2][3][4]

Note: Pure isolation of CAS 126-76-1 is extremely hazardous due to shock sensitivity. Data below reflects the theoretical pure substance or high-concentration phlegmatized solutions where noted.

Physical Properties

| Property | Value / Description | Condition |

| Physical State | Viscous Liquid | In phlegmatizer solution |

| Density | ~1.17 g/cm³ | Commercial solution (approx) |

| Active Oxygen (AO) | ~30.4% (Theoretical Pure) | Pure Dimer (C₈H₁₈O₆) |

| Solubility | Soluble | Phthalates, Oxygenated solvents |

| Solubility | Immiscible / Low | Water (Hydrolyzes slowly) |

| Self-Accelerating Decomposition Temp (SADT) | 60°C (140°F) | For standard 40% solution |

| Flash Point | > 80°C | Depends on phlegmatizer |

Chemical Stability

The Dimer is thermodynamically unstable but kinetically persistent at room temperature.

-

Hydrolysis: In the presence of water/acids, reverts to MEK and H₂O₂.

-

Thermal Decomposition: Follows first-order kinetics initially, evolving into autocatalytic runaway if heat is not dissipated.

Part 3: Synthesis & Reaction Kinetics

The synthesis of CAS 126-76-1 is a reversible nucleophilic addition of hydrogen peroxide to 2-butanone (MEK) under acidic catalysis. The reaction proceeds through a Hemiacetal intermediate to form the Monomer, which then condenses further to the Dimer.

Synthesis Pathway Diagram

The following Graphviz diagram illustrates the stepwise formation of the Dimer from MEK and Hydrogen Peroxide.

Caption: Stepwise acid-catalyzed synthesis of MEKP Dimer. The reaction is equilibrium-driven; water removal shifts the balance toward the Dimer.

Optimization for Dimer Content

To maximize the yield of CAS 126-76-1 (the desired curing agent):

-

Stoichiometry: Maintain a specific H₂O₂:MEK ratio (typically 2:1 molar ratio favors dimer formation).

-

Acid Catalyst: Sulfuric acid is commonly used; neutralization must be precise to prevent acid-catalyzed hydrolysis during storage.

-

Water Removal: As condensation produces water, removing it drives the equilibrium toward the Dimer and Trimer.

Part 4: Applications in Polymer Science

CAS 126-76-1 is the industry-standard radical initiator for Unsaturated Polyester Resins (UPR) and Vinyl Ester Resins .

Mechanism of Action: Cross-Linking

The Dimer does not act alone. It requires a metal promoter (typically Cobalt Octoate/Naphthenate) to cleave the O-O bond at room temperature, generating free radicals.

Redox Decomposition Protocol:

-

Reduction: Co²⁺ reduces the hydroperoxide group of the Dimer.

-

Radical Generation: Produces an alkoxy radical (RO•) and a hydroxide ion.

-

Oxidation: Co³⁺ is reduced back to Co²⁺ by reacting with another hydroperoxide group, generating a peroxy radical (ROO•).

-

Initiation: RO• attacks the unsaturation (C=C) in the polyester resin.

Curing Workflow Diagram

Caption: The redox cycle involving Cobalt and MEKP Dimer initiates the radical polymerization of polyester resins.

Part 5: Analytical Methodologies

Distinguishing the Dimer from the Monomer is critical for quality control, as high Monomer content can lead to dangerous exotherms ("flash cures"), while high Trimer content leads to under-curing.

High-Performance Liquid Chromatography (HPLC)[7][8][9]

-

Column: C18 Reverse Phase (e.g., OD-H or similar).

-

Mobile Phase: Acetonitrile/Water gradient.

-

Detector: UV at 200-210 nm (low sensitivity due to lack of chromophores) or Post-Column Derivatization (iodide reduction) for high specificity.

-

Target: Separation of Monomer (RT ~low), Dimer (RT ~medium), and Trimer (RT ~high).

Iodometric Titration (Total Active Oxygen)

-

Principle: Peroxide groups oxidize iodide (I⁻) to iodine (I₂).

-

Protocol:

-

Dissolve sample in glacial acetic acid/isopropanol.

-

Add saturated KI solution.

-

Reflux (if necessary for Trimer) or stand at RT (for Monomer/Dimer).

-

Titrate liberated Iodine with Sodium Thiosulfate.

-

-

Note: This gives total peroxide content, not speciation.

Part 6: Safety, Handling & SADT

WARNING: CAS 126-76-1 is a potent oxidizer and organic peroxide. It presents significant fire and explosion hazards.

Self-Accelerating Decomposition Temperature (SADT)

-

Value: Typically 60°C (140°F) for commercial formulations.

-

Implication: If the bulk temperature reaches this threshold, decomposition becomes autocatalytic, generating heat faster than it can dissipate, leading to thermal runaway and potential container rupture/explosion.

Storage Protocols

-

Temperature Control: Store below 25°C (77°F).

-

Segregation: Isolate from accelerators (Cobalt compounds), strong acids, and amines. NEVER mix MEKP directly with Cobalt accelerator —this causes an immediate explosive decomposition.

-

Container: Use original polyethylene (HDPE) containers. Avoid steel or copper, which can catalyze decomposition.

Emergency Response

-

Spill: Absorb with inert material (vermiculite). Do NOT use sawdust or combustible rags (fire hazard).

-

Fire: Use water fog, foam, or dry chemical. Cool surrounding containers with water spray to prevent SADT breach.

References

-

European Chemicals Agency (ECHA). Registration Dossier - 2-Butanone, peroxide (CAS 1338-23-4 / Dimer CAS 126-76-1). Available at: [Link]

-

Occupational Safety and Health Administration (OSHA). Method 3508: Methyl Ethyl Ketone Peroxide. Available at: [Link]

-

PubChem. Compound Summary: Methyl Ethyl Ketone Peroxide.[1] National Library of Medicine. Available at: [Link]

-

United Initiators. Technical Data Sheet: Norox® MEKP-925.[2] Available at: [Link]

Sources

The Discovery, Isolation, and Application of Acyclic Geminal Dihydroperoxides: A Technical Guide for Researchers

<Technical Guide >

Authored by: [Your Name/Gemini AI], Senior Application Scientist

Abstract

Acyclic geminal dihydroperoxides (DHPs), organic molecules bearing two hydroperoxy groups on the same carbon atom, represent a fascinating and synthetically valuable class of compounds. Initially explored over half a century ago, a recent surge in interest is driven by their pivotal role as precursors to potent antimalarial 1,2,4,5-tetraoxanes and their emerging applications as powerful, yet selective, oxidizing agents.[1] This guide provides an in-depth exploration of the synthesis, isolation, characterization, and safe handling of acyclic DHPs, tailored for researchers in organic synthesis, medicinal chemistry, and materials science. We will delve into the mechanistic underpinnings of various synthetic strategies, offer detailed, field-tested protocols, and discuss the critical safety considerations inherent to working with these energetic molecules.

Introduction: The Resurgence of a Reactive Functional Group

The geminal dihydroperoxy moiety, while seemingly simple, confers unique reactivity and properties to organic molecules. The high oxygen content makes these compounds potent oxidizing agents and valuable intermediates in the synthesis of more complex peroxide-containing structures.[2] Historically, the synthesis of acyclic DHPs was often challenging due to the propensity of intermediates to undergo unwanted side reactions.[3] However, recent advancements in synthetic methodologies have made these compounds more accessible, paving the way for their exploration in various scientific domains.[3]

Notably, the discovery of the antimalarial properties of artemisinin and the subsequent development of synthetic peroxide-based drugs have propelled research into DHPs.[1][4] They serve as key building blocks for constructing the 1,2,4,5-tetraoxane core, a pharmacophore responsible for the antimalarial activity of several synthetic peroxides.[1] Beyond their medicinal applications, DHPs are also being investigated as initiators for radical polymerization and cross-linking agents in materials chemistry.[4][5]

This guide aims to equip researchers with the foundational knowledge and practical insights necessary to confidently work with acyclic geminal dihydroperoxides.

Synthetic Strategies for Acyclic Geminal Dihydroperoxides

The most prevalent and practical methods for the synthesis of acyclic DHPs involve the reaction of carbonyl compounds (ketones and aldehydes) with hydrogen peroxide. The choice of catalyst and reaction conditions plays a crucial role in achieving high yields and purity.

2.1. Acid-Catalyzed Peroxidation of Carbonyl Compounds

The classical approach to DHP synthesis involves the acid-catalyzed reaction of a ketone or aldehyde with hydrogen peroxide.[4][6][7] Brønsted or Lewis acids facilitate the activation of the carbonyl group towards nucleophilic attack by hydrogen peroxide.

Mechanism Rationale: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic addition of hydrogen peroxide to form a tetrahedral intermediate, a peroxyhemiacetal. A second addition of hydrogen peroxide, also acid-catalyzed, leads to the formation of the geminal dihydroperoxide.

Commonly used acid catalysts include:

-

Brønsted Acids: Sulfuric acid[3], triflic acid.

-

Lewis Acids: Boric acid[2], cerium ammonium nitrate (CAN)[3], phosphomolybdic acid (PMA)[8], and SnCl₄.[8]

The choice of catalyst can significantly impact the reaction efficiency and substrate scope. For instance, CAN has been shown to be effective for both acyclic and cyclic aliphatic ketones[3], while iodine has been successfully employed for the conversion of both ketones and aromatic aldehydes.[8][9]

2.2. Catalyst-Free Synthesis

Interestingly, high yields of gem-dihydroperoxides can also be achieved without the use of a catalyst. A facile method involves the reaction of carbonyl compounds with aqueous hydrogen peroxide (35%) in 1,2-dimethoxyethane at room temperature.[4][10][11] This approach offers a greener and milder alternative to traditional acid-catalyzed methods. Another catalyst-free approach utilizes azeotropic distillation to remove water from the reaction mixture, driving the equilibrium towards the formation of the DHP.[4]

Causality of Catalyst-Free Success: The uncatalyzed reaction likely proceeds through a direct nucleophilic attack of hydrogen peroxide on the carbonyl carbon. While slower than the acid-catalyzed pathway, the reaction can be driven to completion by using an excess of hydrogen peroxide and a suitable solvent that can solubilize both the organic substrate and the aqueous hydrogen peroxide.

2.3. Ozonolysis of Alkenes

Ozonolysis is a powerful method for the oxidative cleavage of carbon-carbon double and triple bonds.[12][13][14] While typically used to generate aldehydes, ketones, or carboxylic acids, ozonolysis in the presence of a hydroperoxide can lead to the formation of unsymmetrical geminal bisperoxides.[15] This three-component reaction provides a unique route to more complex peroxide structures.[15]

Experimental Insight: The ozonolysis of an alkene initially forms a primary ozonide, which then rearranges to a carbonyl oxide and a carbonyl compound. In the presence of a hydroperoxide, the carbonyl oxide can be trapped to form an alkylperoxy hydroperoxide.[15]

Detailed Experimental Protocol: Catalyst-Free Synthesis of 2,2-Dihydroperoxypropane

This protocol provides a step-by-step guide for a reliable and high-yielding synthesis of an acyclic geminal dihydroperoxide from a simple ketone.

Materials:

-

Acetone (reagent grade)

-

35% Aqueous Hydrogen Peroxide (H₂O₂)

-

1,2-Dimethoxyethane (DME)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (CH₂Cl₂)

-

Rotary evaporator

-

Separatory funnel

-

Erlenmeyer flask

-

Stir plate and stir bar

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve acetone (1.0 g, 17.2 mmol) in 1,2-dimethoxyethane (20 mL).

-

Addition of Hydrogen Peroxide: To the stirring solution, slowly add 35% aqueous hydrogen peroxide (5.0 mL, 58.5 mmol) at room temperature.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting ketone.

-

Work-up: After 24 hours, carefully pour the reaction mixture into a separatory funnel containing 50 mL of dichloromethane.

-

Aqueous Extraction: Wash the organic layer sequentially with 2 x 30 mL of saturated aqueous NaHCO₃ solution and 1 x 30 mL of brine. Caution: Quenching with NaHCO₃ can be exothermic and may cause gas evolution. Perform this step slowly and with adequate venting.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. Crucial Safety Note: Do not heat the solution above 40°C during rotary evaporation.

-

Isolation: The resulting product, 2,2-dihydroperoxypropane, will be a colorless oil. The yield should be in the range of 80-90%.

Self-Validation: The identity and purity of the product should be confirmed by spectroscopic methods as described in the following section. The presence of a sharp singlet in the ¹H NMR spectrum around 9-10 ppm is indicative of the hydroperoxy protons.

Characterization of Acyclic Geminal Dihydroperoxides

The unambiguous characterization of DHPs is crucial to confirm their structure and assess their purity. A combination of spectroscopic techniques is typically employed.

| Technique | Key Observables and Rationale |

| ¹H NMR | The hydroperoxy protons (-OOH) typically appear as a broad or sharp singlet in the downfield region (δ 9-11 ppm). The chemical shift is sensitive to concentration and solvent due to hydrogen bonding. |

| ¹³C NMR | The carbon atom bearing the two hydroperoxy groups (the geminal carbon) typically resonates in the range of δ 100-115 ppm. |

| IR Spectroscopy | A broad O-H stretching vibration is observed in the region of 3200-3600 cm⁻¹. A characteristic O-O stretching vibration may be observed in the 800-900 cm⁻¹ region, although it is often weak. |

| Mass Spectrometry | Electrospray ionization (ESI) or chemical ionization (CI) are preferred techniques to avoid fragmentation of the thermally labile peroxide bond. The molecular ion peak may be observed, along with characteristic fragmentation patterns. |

| Iodometric Titration | This classical chemical method can be used to quantify the active oxygen content of the DHP, providing a measure of its purity. |

Stability, Handling, and Safety Considerations

Organic peroxides, including DHPs, are energetic materials and must be handled with extreme caution.[16][17][18] Their thermal instability and sensitivity to contaminants pose significant fire and explosion hazards.[17][19]

Core Safety Pillars:

-